5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H14O2Si. It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl(dimethyl)silyl group attached to the furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde can be achieved through several methods. One common approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation using a lithium base and quenching with deuterium oxide (D2O). The protecting group is then removed using a mercury-catalyzed reaction . Another method involves the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of different products with distinct biological and chemical properties. The specific mechanism depends on the context in which the compound is used and the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of an ethyl(dimethyl)silyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
3-Acetyl-2,5-dimethylfuran: Contains an acetyl group and two methyl groups.
Uniqueness
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
13529-08-3 |
---|---|
Molekularformel |
C9H14O2Si |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
5-[ethyl(dimethyl)silyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2Si/c1-4-12(2,3)9-6-5-8(7-10)11-9/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
SNVOOGLZLHZUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)C1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.